N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide
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Description
N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is involved in various synthetic and chemical studies due to its unique structure and potential reactivity. Research shows its role in the efficient asymmetric synthesis of grenadamide, highlighting the compound's utility in producing cyclopropane-containing natural products through chiral auxiliary methods (Green et al., 2005). Moreover, its structural features facilitate transformations, such as the use of the phenylthiocyclopropylsilyl group as a latent hydroxy group, indicating its versatility in synthetic chemistry (Angelaud & Landais, 2000).
Molecular Docking and Bioassay Studies
The compound has been the subject of molecular docking and bioassay studies, particularly in exploring its potential as a cyclooxygenase-2 inhibitor. Synthesis and structural analysis via X-ray crystallography have been conducted, along with molecular docking studies to understand its interaction within the active site of cyclooxygenase-2 enzymes, comparing its effectiveness with known drugs (Al-Hourani et al., 2016). Such research underscores its potential in medicinal chemistry, despite its lack of inhibition potency for cyclooxygenase-1 and -2 enzymes in vitro.
Catalytic Systems and Hydroxylation Reactions
Research also delves into the catalytic systems involving this compound for hydroxylation reactions of (hetero)aryl halides under mild conditions. The combination with Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide has proven effective in delivering phenols and hydroxylated heteroarenes in good to excellent yields, showcasing its utility in synthetic organic chemistry (Xia et al., 2016).
Inhibition of Monoamine Oxidase
Further studies have explored its structural analogs in the inhibition of monoamine oxidase (MAO), particularly focusing on N-phenacyl-cyclopropylamine derivatives. These studies have highlighted slight preferences in MAO inhibition types, contributing valuable insights into the design of selective MAO inhibitors (Fuller et al., 1978). Such research demonstrates the broader implications of this compound derivatives in developing therapeutic agents.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-18(2)12-7-3-10(4-8-12)13(19)9-16-14(20)15(21)17-11-5-6-11/h3-4,7-8,11,13,19H,5-6,9H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXKCHZZUBOLNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.